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Compound Name: 6-Oxa-2-azaspiro[3.5]nonane

Cat. No.: B595181

In-Depth Technical Guide to 6-Oxa-2-
azaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxa-2-azaspiro[3.5]nonane is a saturated heterocyclic organic compound featuring a
unique spirocyclic system where an azetidine ring and a tetrahydropyran ring are joined by a
single common carbon atom.[1] This rigid, three-dimensional structure has garnered interest in
medicinal chemistry as a versatile scaffold for the design of novel therapeutic agents.[2] Its
distinct architecture allows for precise spatial orientation of substituents, a desirable
characteristic for optimizing drug-target interactions. This guide provides a comprehensive
overview of the physicochemical characteristics, synthesis, and potential applications of 6-Oxa-
2-azaspiro[3.5]nonane.

Physicochemical Characteristics

The physicochemical properties of 6-Oxa-2-azaspiro[3.5]nonane and its common salt forms
are crucial for its application in drug development, influencing factors such as solubility,
absorption, and distribution. While extensive experimental data for the free base is not readily
available in the public domain, key properties have been compiled from various sources.

Table 1: Physicochemical Properties of 6-Oxa-2-azaspiro[3.5]nonane and its Salts

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b595181?utm_src=pdf-interest
https://www.benchchem.com/product/b595181?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Spiro_3_5_nonane_1_3_diol_as_a_Versatile_Building_Block_in_Organic_Synthesis.pdf
https://www.benchchem.com/product/B595181
https://www.benchchem.com/product/b595181?utm_src=pdf-body
https://www.benchchem.com/product/b595181?utm_src=pdf-body
https://www.benchchem.com/product/b595181?utm_src=pdf-body
https://www.benchchem.com/product/b595181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

6-Oxa-2- 6-Oxa-2- 6-Oxa-2-

Property azaspiro[3.5]nonan  azaspiro[3.5]nonan azaspiro[3.5]nonan
e e Hydrochloride e Oxalate

Molecular Formula C7H13NOJ[3] C7H14CINO[4] CoH15NOs[5]

Molecular Weight 127.18 g/mol [3] 163.64 g/mol [4] 217.22 g/mol [5]
CAS Number 1214875-08-7[3] 1359656-29-3[4] 1389264-15-6[5]
Appearance - Solid Crystalline Solid[5]
Melting Point Not available Not available 131-136 °CI[5]
Boiling Point Not available Not available Not available
pKa Not available Not available Not available

The presence of

nitrogen and oxygen

) ) The oxalate salt form
atoms suggests Likely soluble in water
- ) ] is intended to

Solubility potential for hydrogen  and polar organic

bonding, influencing
its solubility in polar

solvents.[2]

solvents.

enhance stability and
solubility.[5]

Predicted XlogP

0.0[6]

Table 2: Computed Properties of 6-Oxa-2-azaspiro[3.5]nonane

Property

Value

Monoisotopic Mass

127.09972 Da]6]

Predicted Collision Cross Section ([M+H]*)

121.0 A2[6]

Experimental Protocols

Detailed experimental protocols for the synthesis of 6-Oxa-2-azaspiro[3.5]nonane are not

extensively published in peer-reviewed literature; however, its preparation is mentioned in the
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patent literature as an intermediate for more complex molecules. The synthesis of related
azaspirocycles provides a likely synthetic strategy.

Synthesis of 6-Oxa-2-azaspiro[3.5]nonane (General
Approach)

A plausible synthetic route, based on the synthesis of analogous spirocyclic amines, would
involve the construction of the spirocyclic core followed by functional group manipulations. A
general retrosynthetic analysis is presented below.

6-Oxa-2-azaspiro[3.5]nonane

Deprotection

Protected 6-Oxa-2-azaspiro[3.5]nonane

ntramolecular Cyclization

Open-chain Precursor

unctional Group Interconversion

Starting Materials

Click to download full resolution via product page
Caption: Retrosynthetic analysis for 6-Oxa-2-azaspiro[3.5]nonane.

A patent describes the use of 6-Oxa-2-azaspiro[3.5]nonane in the synthesis of KRAS
modulators. The synthesis of a key intermediate is detailed, which involves the formation of the
6-oxa-2-azaspiro[3.5]nonane ring system.[7]

Experimental Procedure (adapted from patent literature):
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The synthesis involves the reaction of a suitably substituted azetidine precursor with a reagent
that facilitates the formation of the tetrahydropyran ring. For example, a key step involves the
reaction of 3-[1-benzyloxy-3-[tert-butyl(dimethyl)silylJoxy-propyl]-1-tert-butoxycarbonyl-
azetidine-3-carboxylic acid with pyridinium p-toluenesulfonate (PPTS) in tetrahydrofuran (THF)
at elevated temperatures to construct the 6-oxa-2-azaspiro[3.5]nonane core.[7] Subsequent
deprotection steps would then yield the final product.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 6-Oxa-2-
azaspiro[3.5]nonane.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show characteristic signals for the
protons on the azetidine and tetrahydropyran rings. The chemical shifts and coupling
patterns would be indicative of the rigid spirocyclic framework. For a derivative, 7-methyl-
6-oxa-2-azaspiro[3.5]nonane hydrochloride, a broad singlet for the two amine protons
has been reported at & 9.47 ppm, along with multiplets for the spirocyclic framework
protons.[2]

o 13C NMR: The carbon NMR spectrum would provide evidence for the seven unique carbon
atoms in the structure, with chemical shifts corresponding to the different chemical
environments within the azetidine and tetrahydropyran rings.

e Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the
compound. The predicted monoisotopic mass is 127.09972 Da.[6]

¢ Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorptions for
C-H, C-N, and C-O stretching and bending vibrations, consistent with the functional groups
present in the molecule.

Applications in Drug Discovery

The rigid, three-dimensional nature of the 6-oxa-2-azaspiro[3.5]nonane scaffold makes it an
attractive building block in drug discovery.[2] Spirocyclic systems are increasingly utilized to
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explore novel chemical space and to develop drug candidates with improved pharmacological
profiles.

Role as a Bioisostere

Spirocyclic scaffolds such as 6-oxa-2-azaspiro[3.5]nonane can serve as bioisosteres for more
common cyclic structures like piperidine or morpholine. This substitution can lead to enhanced
metabolic stability, improved solubility, and more favorable ADME (absorption, distribution,
metabolism, and excretion) properties.

Use in Targeted Therapy

A patent has disclosed the use of 6-Oxa-2-azaspiro[3.5]nonane as a building block in the
synthesis of novel KRAS modulators.[7] KRAS is a key protein in cell signaling pathways, and
its mutants are implicated in various cancers. The development of inhibitors targeting mutant
KRAS is a significant area of cancer research.
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Caption: Drug discovery workflow utilizing 6-Oxa-2-azaspiro[3.5]nonane.

While specific signaling pathways directly modulated by 6-Oxa-2-azaspiro[3.5]nonane itself
have not been reported, its incorporation into molecules targeting enzymes like mutant KRAS
suggests its utility in modulating critical cellular signaling cascades, such as the MAPK
pathway.[7]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b595181?utm_src=pdf-body-img
https://www.benchchem.com/product/b595181?utm_src=pdf-body
https://www.benchchem.com/product/b595181?utm_src=pdf-body
https://patents.google.com/patent/WO2024192424A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Growth Factor

Receptor Tyrosine Kinase

KRAS Inhibitor
(incorporating 6-Oxa-2-
azaspiro[3.5]nonane)

KRAS (GTP-bound)

:

RAF

:

MEK

ERK

:

Transcription Factors

Cell Proliferation,

Survival, Differentiation

Click to download full resolution via product page

Caption: Potential role in modulating the MAPK signaling pathway.
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Conclusion

6-Oxa-2-azaspiro[3.5]nonane is a valuable and versatile building block for medicinal
chemistry and drug discovery. Its unique spirocyclic structure provides a rigid framework for the
development of novel therapeutics with potentially improved physicochemical and
pharmacological properties. While detailed experimental data on the parent compound is
limited, its utility has been demonstrated in the synthesis of complex molecules targeting
important disease pathways. Further research into the synthesis, characterization, and
biological activity of derivatives of 6-Oxa-2-azaspiro[3.5]nonane is warranted to fully explore
its potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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